molecular formula C6H7KO7 B1358468 Potassium dihydrogen citrate CAS No. 866-83-1

Potassium dihydrogen citrate

Cat. No.: B1358468
CAS No.: 866-83-1
M. Wt: 230.21 g/mol
InChI Key: WKZJASQVARUVAW-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Potassium dihydrogen citrate plays a crucial role in various biochemical reactions. It acts as a buffering agent, maintaining pH levels in biological systems. It interacts with enzymes such as aconitase in the citric acid cycle, facilitating the conversion of citrate to isocitrate . Additionally, this compound can chelate metal ions, which is essential for stabilizing enzyme structures and functions .

Cellular Effects

This compound influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in pH regulation and ion transport . By maintaining optimal pH levels, it ensures proper enzyme activity and metabolic function. This compound also impacts gene expression related to metabolic pathways and cellular stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to metal ions, forming stable complexes that are crucial for enzyme activity . It also acts as an enzyme activator or inhibitor, depending on the specific biochemical context. For example, in the citric acid cycle, it facilitates the conversion of citrate to isocitrate by activating aconitase . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining pH balance and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to improve metabolic function and reduce the risk of kidney stones . At high doses, it can cause adverse effects such as hyperkalemia and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle and glycolysis . It interacts with enzymes such as aconitase and citrate synthase, playing a critical role in energy production and metabolic regulation . Additionally, it can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and function. For example, it is known to be transported into mitochondria, where it participates in the citric acid cycle .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by its localization, as it interacts with different enzymes and biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing this compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium dihydrogen citrate can be synthesized through the neutralization of citric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where citric acid (C₆H₈O₇) reacts with potassium hydroxide (KOH) to form this compound and water:

C6H8O7+KOHKH2C6H5O7+H2O\text{C}_6\text{H}_8\text{O}_7 + \text{KOH} \rightarrow \text{KH}_2\text{C}_6\text{H}_5\text{O}_7 + \text{H}_2\text{O} C6​H8​O7​+KOH→KH2​C6​H5​O7​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of potassium hydroxide to a citric acid solution under constant stirring and temperature regulation. The resulting solution is then evaporated to obtain the crystalline form of this compound .

Chemical Reactions Analysis

Types of Reactions: Potassium dihydrogen citrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: Under specific conditions, it can be reduced, although this is less common.

    Substitution: It can participate in substitution reactions where the citrate ion is replaced by other anions or cations.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used for reduction.

    Substitution Reactions: These often occur in aqueous solutions with various metal salts.

Major Products: The products of these reactions vary widely but can include different citrate salts, depending on the reagents and conditions used .

Scientific Research Applications

Potassium dihydrogen citrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium Citrate: Another citrate salt used for similar purposes but with sodium instead of potassium.

    Calcium Citrate: Used primarily for calcium supplementation and as a food additive.

    Magnesium Citrate: Commonly used as a laxative and in magnesium supplementation.

Uniqueness: Potassium dihydrogen citrate is unique in its specific use for potassium supplementation and its role in treating kidney stones by alkalizing urine. Unlike sodium citrate, it does not contribute to sodium intake, making it preferable for individuals monitoring their sodium levels .

Properties

CAS No.

866-83-1

Molecular Formula

C6H7KO7

Molecular Weight

230.21 g/mol

IUPAC Name

potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

WKZJASQVARUVAW-UHFFFAOYSA-M

SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[K+]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[K+]

866-83-1

physical_description

Liquid

Related CAS

7778-49-6

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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